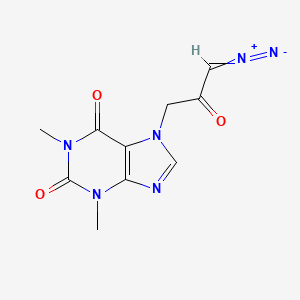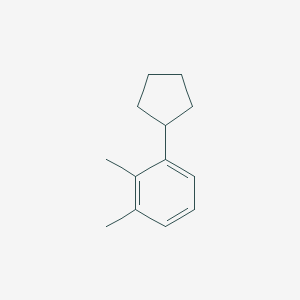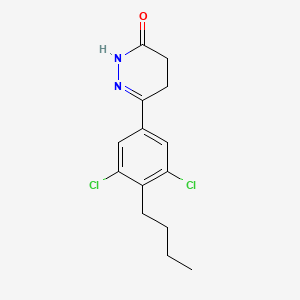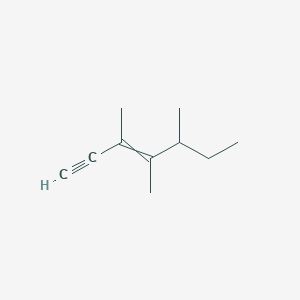![molecular formula C21H23N5O2S2 B14523493 N,N'-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N''-ethylguanidine CAS No. 62540-35-6](/img/structure/B14523493.png)
N,N'-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N''-ethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic heterocyclic compounds containing a benzene ring fused with a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine typically involves the reaction of 4-ethoxy-1,3-benzothiazole-2-amine with N-ethylguanidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that exhibit biological activity. These metal complexes can disrupt cellular processes in microorganisms, leading to their antimicrobial effects . Additionally, the compound’s ability to interact with DNA and inhibit enzyme activity contributes to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine include other benzothiazole derivatives, such as:
- 2-Aminobenzothiazole
- 6-Ethoxy-1,3-benzothiazole-2-amine
- 2-Methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol
Uniqueness
N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine is unique due to its specific structure, which allows it to form stable metal complexes with enhanced biological activity. This compound’s ability to chelate metal ions and its diverse reactivity make it a valuable candidate for various scientific and industrial applications .
Properties
CAS No. |
62540-35-6 |
|---|---|
Molecular Formula |
C21H23N5O2S2 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
1,3-bis(4-ethoxy-1,3-benzothiazol-2-yl)-2-ethylguanidine |
InChI |
InChI=1S/C21H23N5O2S2/c1-4-22-19(25-20-23-17-13(27-5-2)9-7-11-15(17)29-20)26-21-24-18-14(28-6-3)10-8-12-16(18)30-21/h7-12H,4-6H2,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
GGAVGBDCEZJRBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(NC1=NC2=C(C=CC=C2S1)OCC)NC3=NC4=C(C=CC=C4S3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


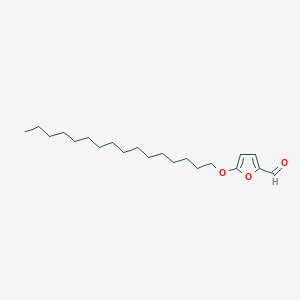
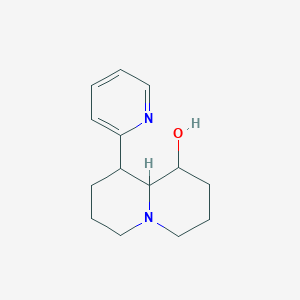
![Methyl 5-[(oxan-2-yl)oxy]-3-oxohept-6-enoate](/img/structure/B14523415.png)
![4-[1,2-Dibromo-2-(4-decylphenyl)ethyl]benzonitrile](/img/structure/B14523419.png)
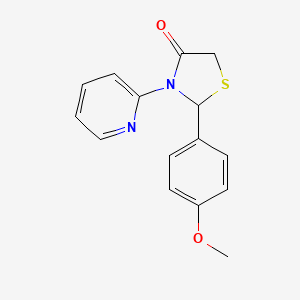
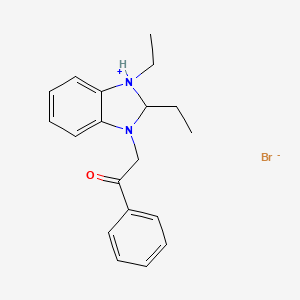
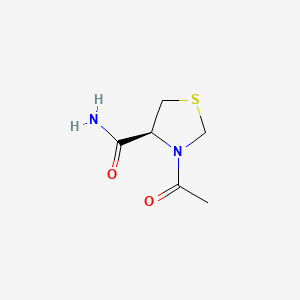
![8-Ethoxy-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14523425.png)
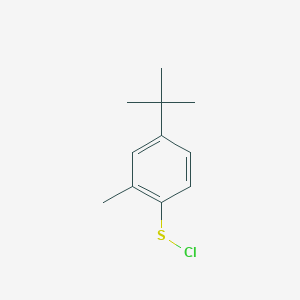
![6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14523436.png)
